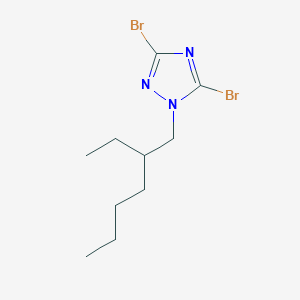

3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Heterocyclic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. frontiersin.org This structural motif is a cornerstone in heterocyclic chemistry due to its aromaticity and the unique electronic properties conferred by the multiple nitrogen atoms. jopir.in The 1,2,4-triazole scaffold is found in numerous compounds with a wide range of applications, including pharmaceuticals and materials science. frontiersin.orgnih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, such as antifungal, antibacterial, anticancer, and antiviral properties. bohrium.comnih.govqu.edu.sa The stability of the triazole ring and its ability to form stable linkages with other molecules make it a privileged scaffold in drug design and development. jopir.inresearchgate.net

The versatility of the 1,2,4-triazole system also extends to its role as a ligand in coordination chemistry and its use in the development of polymers and agrochemicals. nih.gov The ability of the triazole ring to act as an isostere for amide, ester, and carboxylic acid groups allows for its incorporation into a variety of molecular architectures to modulate their physicochemical and biological properties. nih.gov

Role of Halogenation in Modulating 1,2,4-Triazole Reactivity and Electronic Properties

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool for modifying the chemical and physical properties of organic compounds. sigmaaldrich.com In the context of 1,2,4-triazoles, halogen substituents play a crucial role in modulating their reactivity and electronic characteristics.

Specifically, the introduction of halogen atoms onto the 1,2,4-triazole ring can:

Enhance Reactivity in Nucleophilic Substitution: The electron-withdrawing nature of halogens makes the carbon atoms to which they are attached more electrophilic and thus more susceptible to nucleophilic attack. This facilitates the synthesis of a variety of derivatives through the displacement of the halogen atoms.

Influence Acidity: The inductive effect of halogens can increase the acidity of N-H protons in the triazole ring.

Enable Cross-Coupling Reactions: Halogenated heterocycles are key substrates in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile route to complex molecules. nbinno.com

Modulate Lipophilicity: The presence of halogens can significantly impact the lipophilicity of a molecule, which is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. nbinno.com

Facilitate Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms. nih.govnih.gov This type of interaction is increasingly being explored in crystal engineering and the design of supramolecular assemblies.

The following table summarizes the general electronic effects of halogens on aromatic systems:

| Halogen | Electronegativity | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| Fluorine (F) | 3.98 | Strong -I | Weak +R | Deactivating |

| Chlorine (Cl) | 3.16 | Strong -I | Weak +R | Deactivating |

| Bromine (Br) | 2.96 | Strong -I | Weak +R | Deactivating |

| Iodine (I) | 2.66 | Strong -I | Weak +R | Deactivating |

Specific Research Focus on 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole within the Context of Advanced Organic Synthesis and Materials Science

This compound is a specific derivative that embodies the principles discussed above. Its structure features a 1,2,4-triazole core substituted with two bromine atoms at the 3 and 5 positions and a 2-ethylhexyl group at the 1-position. This combination of features makes it a compound of particular interest in advanced organic synthesis and materials science.

The dibromo substitution provides two reactive sites for further functionalization. The differential reactivity of the bromine atoms could potentially allow for selective modification, leading to the synthesis of unsymmetrically substituted 1,2,4-triazoles. These bromine atoms are key handles for introducing a wide range of functional groups via cross-coupling reactions, enabling the construction of complex molecular architectures.

The 2-ethylhexyl group is a bulky, branched alkyl chain that significantly influences the compound's physical properties. Its presence is likely to:

Increase Solubility: The nonpolar alkyl chain enhances solubility in organic solvents, which is advantageous for synthetic manipulations and processing in materials science applications.

Influence Morphology in Materials: In the context of materials science, the 2-ethylhexyl group can disrupt intermolecular packing, potentially leading to amorphous materials or influencing the self-assembly of molecules in the solid state or in thin films. This is a crucial aspect in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The research focus on this compound is therefore directed towards its utility as a versatile intermediate for creating novel compounds with tailored properties for applications in areas such as:

Pharmaceutical Chemistry: As a scaffold for the synthesis of new drug candidates, leveraging the triazole core's known biological activity and the handles for diversification provided by the bromine atoms.

Materials Science: As a building block for functional organic materials, where the combination of the electronically active triazole ring and the solubility-enhancing alkyl group can be exploited to create new polymers, liquid crystals, or components for electronic devices.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-(2-ethylhexyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br2N3/c1-3-5-6-8(4-2)7-15-10(12)13-9(11)14-15/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDZWBDGRROGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 1 2 Ethylhexyl 1h 1,2,4 Triazole and Its Derivatives

Strategies for N-Alkylation of 1,2,4-Triazole (B32235) Rings

The introduction of an alkyl substituent onto a nitrogen atom of the 1,2,4-triazole ring is a fundamental step in the synthesis of the target compound. 1,2,4-Triazole exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which complicates alkylation as it can lead to a mixture of N1 and N4 substituted isomers. chemicalbook.com

Direct N-alkylation is a common method for functionalizing the triazole ring. This reaction typically involves the deprotonation of 1H-1,2,4-triazole with a base to form a triazolide anion, which then acts as a nucleophile, attacking an alkyl halide such as 2-ethylhexyl bromide. The choice of base and reaction conditions can influence the outcome and yield. chemicalbook.comresearchgate.net For instance, using sodium ethoxide in ethanol (B145695) as a base tends to regioselectively produce N1-alkylated products. chemicalbook.com In contrast, alkylation with methyl sulfate (B86663) in aqueous sodium hydroxide (B78521) yields a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com

The use of a branched alkyl moiety like 2-ethylhexyl introduces steric hindrance, which can affect the reaction rate and the regioselectivity of the alkylation process. The bulky nature of the 2-ethylhexyl group may favor substitution at the less sterically hindered nitrogen atom of the triazole ring. Studies on similar S-protected 1,2,4-triazoles have shown that steric effects can direct the regioselectivity of alkylation, with the N1 position sometimes being favored over the N2 position in those specific derivatives. nih.govresearchgate.net

Achieving regioselectivity in the N-alkylation of 1,2,4-triazoles is a significant challenge due to the presence of multiple nucleophilic nitrogen atoms. nih.gov Research has shown that the reaction of 1,2,4-triazole with various alkyl halides often produces both N1 and N4-alkylated isomers. researchgate.netcapes.gov.br

A systematic investigation into the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using a variety of bases demonstrated a consistent regioselectivity of approximately 90:10 in favor of the N1-isomer. researchgate.netcapes.gov.br The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in THF has been highlighted as a convenient and high-yielding method for the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net The regioselectivity can be influenced by factors such as the solvent, the base employed, and the specific structure of the alkylating agent. researchgate.netnih.gov In some substituted triazoles, N2 alkylated isomers are preferentially formed. researchgate.net

| Factor | Influence on Regioselectivity | Example Conditions | Outcome |

| Base | Can significantly alter the N1:N4 isomer ratio. | DBU in THF | High yield of 1-substituted product (approx. 90:10 N1:N4 ratio). researchgate.netcapes.gov.br |

| Solvent | Affects the solubility of reactants and the nature of the triazolide anion. | Ethanol with Sodium Ethoxide | Favors N1-alkylation. chemicalbook.com |

| Alkylating Agent | Steric bulk and leaving group ability can influence the site of attack. | Branched Alkyl Halides | Steric hindrance may favor substitution at the less crowded nitrogen atom. nih.gov |

| Reaction Medium | Aqueous vs. non-aqueous conditions. | Aqueous NaOH | Can lead to mixtures of N1 and N4 isomers. chemicalbook.com |

Bromination Techniques for 1,2,4-Triazole Scaffolds

Following N-alkylation, the next key step is the introduction of two bromine atoms at the C3 and C5 positions of the 1-(2-ethylhexyl)-1H-1,2,4-triazole intermediate.

The 1,2,4-triazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. chemicalbook.com The carbon atoms at the 3- and 5-positions are particularly activated for such attacks. The synthesis of 3,5-dibromo-4H-1,2,4-triazole can be readily achieved in high yield (74%) from 1H-1,2,4-triazole using brominating agents like elemental bromine or N-bromosuccinimide (NBS). researchgate.net

The mechanism involves the attack of the π-electrons of the triazole ring on an electrophilic bromine source (e.g., Br⁺). This forms a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity, resulting in the brominated triazole. For the synthesis of the target compound, this reaction would be performed on the 1-(2-ethylhexyl)-1H-1,2,4-triazole precursor, leading to the desired 3,5-dibrominated product. The presence of the N1-alkyl group does not typically inhibit the bromination at the C3 and C5 positions.

| Brominating Agent | Description | Typical Use |

| **Bromine (Br₂) ** | A common and effective reagent for the electrophilic bromination of aromatic rings. | Used for direct bromination of 1H-1,2,4-triazole. researchgate.net |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used when elemental bromine is too reactive. | An alternative for synthesizing 3,5-dibromo-4H-1,2,4-triazole. researchgate.netnih.gov |

Post-cycloaddition halogenation refers to the strategy of first constructing the triazole ring and then introducing halogen substituents. While the term "cycloaddition" is most famously associated with the Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles, the principle of functionalizing a pre-formed heterocyclic core is broadly applicable. researchgate.netbeilstein-journals.org The synthesis of the 1,2,4-triazole ring itself typically proceeds through condensation reactions of compounds like amidrazones or diacylhydrazines, rather than cycloadditions. nih.govfrontiersin.org

Once the 1-(2-ethylhexyl)-1H-1,2,4-triazole ring is synthesized, halogenation is performed as a subsequent functionalization step. This approach is advantageous as it avoids handling potentially unstable halogenated precursors. Methods have been developed for the synthesis of 4-chloro, 4-bromo, and 4-iodo-1,2,3-triazoles from terminal alkynes and organic azides, followed by a halogenation step, illustrating the utility of this strategy in triazole chemistry. researchgate.net

Advanced Synthetic Protocols for Dibromo-1,2,4-Triazoles

The 3,5-dibromo-1,2,4-triazole scaffold is a valuable intermediate for creating more complex molecules. Advanced synthetic protocols often leverage the reactivity of the carbon-bromine bonds. For example, new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole have been synthesized by preparing bromine-containing 4-alkyl-4H-1,2,4-triazoles and then using them in Suzuki cross-coupling reactions with various boronic acids. nih.gov This demonstrates that the bromine atoms on the triazole ring can be efficiently substituted via palladium-catalyzed cross-coupling, opening pathways to a wide array of 3,5-disubstituted derivatives.

Another advanced strategy involves using a bromine atom as a removable directing group to control regioselectivity in subsequent reactions. For instance, in the synthesis of polysubstituted 1,2,3-triazoles, a bromo-substituent has been used to direct N2-alkylation selectively. organic-chemistry.org While this specific example pertains to a different isomer, the underlying principle of using halogens as control elements represents a sophisticated approach in heterocyclic synthesis that could be adapted for 1,2,4-triazole chemistry.

Cascade Addition-Oxidative Cyclization Approaches

Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient route to complex molecules like 1,2,4-triazoles. The cascade addition-oxidative cyclization approach has emerged as a powerful strategy for synthesizing this heterocyclic system from readily available starting materials.

One notable method involves the reaction of nitriles with 2-aminopyridines or amidines. researchgate.net This process is often catalyzed by a heterogeneous copper(I) complex, specifically a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) bromide complex ([Phen-MCM-41-CuBr]). researchgate.net The reaction typically uses air as the oxidant and is conducted at elevated temperatures (120–130 °C) in solvents like 1,2-dichlorobenzene (B45396) or DMSO. researchgate.net This approach is valued for its ability to generate a diverse range of 1,2,4-triazole derivatives in high yields. researchgate.net

In 2019, a facile copper-catalyzed one-pot method was developed for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation cyclization pathway. frontiersin.orgnih.gov This reaction utilizes O₂ as the oxidant and is catalyzed by a complex of MCM-41 and cuprous bromide, achieving high yields. frontiersin.orgnih.gov The versatility of this method is demonstrated by its effectiveness with amides bearing various functional groups on aromatic fragments, including fluorine and bromine. frontiersin.orgnih.gov

Another approach involves a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization, with iodine serving as the catalyst. organic-chemistry.org

Table 1: Examples of Cascade Addition-Oxidative Cyclization for 1,2,4-Triazole Synthesis

| Starting Materials | Catalyst/Oxidant | Key Features | Reference |

|---|---|---|---|

| Nitriles and Amidines | [Phen-MCM-41-CuBr] / Air | Heterogeneous, recyclable catalyst; high yields. | researchgate.net |

| Amides and Nitriles | [phen-McM-41-CuBr] / O₂ | One-pot synthesis of 3,5-disubstituted triazoles. | frontiersin.orgnih.gov |

| Hydrazones and Amines | I₂ | Metal-free; proceeds via C-H functionalization. | organic-chemistry.org |

Multicomponent Reaction Methodologies for 1,2,4-Triazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of the 1,2,4-triazole ring.

A notable three-component, one-pot reaction provides a metal-free, base-promoted route to hybrid molecules linking 1,3-diones and 1,2,4-triazoles. rsc.org This is achieved by treating a 1,3-dione (like 4-hydroxycoumarin), a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of sodium carbonate. rsc.org The methodology is praised for its broad substrate scope and mild, metal-free conditions. rsc.org

Another MCR enables the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, amino pyridines, and pyrimidines in a single reactor. acs.org This transformation has been successfully applied to a variety of substrates. acs.org Furthermore, an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org In this process, ammonium (B1175870) acetate (B1210297) serves as the nitrogen source, and the reaction avoids the use of transition-metal catalysts and strong oxidants. organic-chemistry.org

A highly regioselective one-pot process has also been developed that yields 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

Table 2: Selected Multicomponent Reactions for 1,2,4-Triazole Synthesis

| Components | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Diones, β-Nitrostyrenes, Hydrazones | Sodium Carbonate | 1,2,4-Triazole-based hybrids | rsc.org |

| Anilines, Amino Pyridines, Pyrimidines | Not specified | 1-Aryl 1,2,4-triazoles | acs.org |

| Aryl Hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Electrochemical | 1,5-Disubstituted and 1-Aryl 1,2,4-triazoles | organic-chemistry.org |

| Carboxylic Acids, Amidines, Hydrazines | Not specified | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives

Copper catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazoles. Its affordability and versatile reactivity make it a preferred choice for many synthetic transformations.

A simple and efficient one-pot synthesis of substituted 1,2,4-triazoles utilizes nitriles and hydroxylamine (B1172632) hydrochloride as starting materials with copper(II) acetate (Cu(OAc)₂) as an inexpensive catalyst. researchgate.net This reaction proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime (B1450833), followed by a copper-catalyzed reaction of the amidoxime with a second nitrile and subsequent intramolecular dehydration cyclization. researchgate.net This method is noted for its tolerance of a wide array of functional groups. isres.org

Copper catalysts also play a crucial role in regioselective syntheses. A catalyst-controlled methodology for the [3+2] cycloaddition of isocyanides with diazonium salts can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. isres.org While Ag(I) catalysis yields the 1,3-disubstituted isomers, Cu(II) catalysis selectively forms 1,5-disubstituted 1,2,4-triazoles in high yields. organic-chemistry.orgisres.org

Furthermore, a copper-catalyzed reaction using air as the oxidant can generate 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This method benefits from readily available starting materials and tolerates a broad range of functional groups. organic-chemistry.org

Table 3: Overview of Copper-Catalyzed Syntheses of 1,2,4-Triazoles

| Reactants | Copper Catalyst | Key Outcome | Reference |

|---|---|---|---|

| Nitriles, Hydroxylamine | Cu(OAc)₂ | One-pot synthesis of 3,5-disubstituted triazoles | researchgate.net |

| Isocyanides, Diazonium Salts | Cu(II) | Regioselective synthesis of 1,5-disubstituted triazoles | organic-chemistry.orgisres.org |

| Unspecified | Copper catalyst | N-C and N-N bond formation via oxidative coupling | organic-chemistry.org |

| Amidines, Trialkylamines | Copper catalyst / O₂ | Synthesis of 1,3-disubstituted triazoles | organic-chemistry.org |

Emerging Methodologies in the Synthesis of Halogenated 1,2,4-Triazoles

The synthesis of halogenated heterocycles is of significant interest due to the unique properties imparted by halogen atoms. While specific methods for 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole are not extensively detailed in general literature, existing methodologies for 1,2,4-triazoles can be adapted for halogenated precursors.

Modern synthetic strategies often focus on late-stage functionalization, where halogen atoms are introduced onto a pre-formed triazole ring. However, building the ring from halogenated starting materials remains a robust approach. For instance, cascade and copper-catalyzed reactions have shown good tolerance for halogen substituents (e.g., fluorine, bromine, chlorine) on aromatic and aliphatic precursors. frontiersin.orgnih.govisres.org This tolerance is critical for constructing halogenated 1,2,4-triazoles.

Emerging trends include the use of novel catalytic systems and energy sources. For example, electrochemical methods provide a green alternative to traditional chemical oxidants for cyclization and aromatization steps, avoiding harsh reagents that might be incompatible with certain halogenated substrates. organic-chemistry.org Additionally, metal-free approaches, such as those mediated by iodine, are gaining traction. organic-chemistry.org These methods can offer different selectivity and functional group compatibility compared to metal-catalyzed reactions, potentially providing new pathways to complex halogenated triazoles. The development of more efficient and selective direct halogenation techniques for the 1,2,4-triazole core also represents an active area of research.

Reactivity and Derivatization Pathways of 3,5 Dibromo 1 2 Ethylhexyl 1h 1,2,4 Triazole

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Centers

While palladium-catalyzed cross-coupling reactions are standard methods for forming carbon-carbon and carbon-heteroatom bonds on halogenated heterocycles, no studies were found that apply these reactions specifically to 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole.

Nucleophilic Substitution Reactions of Bromine Atoms on the Triazole Ring

Direct displacement of halogens on the triazole ring by nucleophiles is another important derivatization pathway.

Metalation and Subsequent Functionalization of the 1,2,4-Triazole (B32235) Core

The introduction of substituents onto the 1,2,4-triazole ring can be efficiently achieved through a metalation-functionalization sequence. This approach leverages the increased nucleophilicity of the carbon-metal bond formed upon deprotonation of a C-H bond on the heterocyclic ring. The choice of the metalating agent is crucial for the regioselectivity and efficiency of this process.

Selective Magnesiation and Zincation Using Hindered Bases

Recent advancements in organometallic chemistry have demonstrated that hindered bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), are highly effective for the selective deprotonation of various aromatic and heteroaromatic compounds. researchgate.netnih.gov In the context of 1,2,4-triazole derivatives, the use of TMP-based magnesium and zinc reagents has proven to be a powerful strategy for regioselective metalation. researchgate.netnih.gov

For N-substituted 1,2,4-triazoles, complete magnesiation can be achieved under mild conditions. researchgate.net For instance, treatment with TMPMgCl·LiCl in tetrahydrofuran (B95107) (THF) at 0 °C for 30 minutes results in the formation of the corresponding magnesiated triazole intermediate. researchgate.net Similarly, zincation can be accomplished using TMPZnCl·LiCl under the same conditions. researchgate.net The steric hindrance of the TMP ligand plays a key role in directing the deprotonation to the desired position on the triazole ring and preventing unwanted side reactions.

The general conditions for these metalation reactions are summarized in the table below:

| Metalation Reaction | Reagent | Temperature (°C) | Time (min) |

| Magnesiation | TMPMgCl·LiCl | 0 | 30 |

| Zincation | TMPZnCl·LiCl | 0 | 30 |

Trapping with Diverse Electrophiles for Diversification of 1,2,4-Triazole Derivatives

Once the metalated 1,2,4-triazole intermediate is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups onto the triazole core. This two-step, one-pot process allows for the creation of a diverse library of substituted 1,2,4-triazoles from a common precursor.

The magnesiated intermediates have been shown to react efficiently with electrophiles such as iodine, allylic bromides, benzaldehyde, and benzoyl chloride. researchgate.net These reactions typically proceed in high yields, affording the corresponding 5-substituted 1,2,4-triazoles. researchgate.net

The zincated intermediates are particularly useful for participating in transition metal-catalyzed cross-coupling reactions. For example, Negishi cross-coupling reactions with aryl halides can be performed in the presence of a palladium catalyst to introduce aryl groups onto the triazole ring. researchgate.net Furthermore, copper-catalyzed electrophilic amination reactions with hydroxylamino benzoates provide access to 5-aminated 1,2,4-triazoles. researchgate.net

A selection of electrophiles and the resulting functionalized products are detailed in the following table:

| Metalated Intermediate | Electrophile | Reaction Type | Functional Group Introduced |

| Magnesiated Triazole | Iodine | Quenching | Iodo |

| Magnesiated Triazole | Allyl bromide | Alkylation | Allyl |

| Magnesiated Triazole | Benzaldehyde | Addition | Hydroxybenzyl |

| Magnesiated Triazole | Benzoyl chloride | Acylation | Benzoyl |

| Zincated Triazole | Aryl halide (e.g., 4-iodoanisole) | Negishi Cross-Coupling | Aryl |

| Zincated Triazole | Hydroxylamino benzoate | Electrophilic Amination | Amino |

Other Transformation Reactions Influenced by Bromine Substitution and Alkyl Chain

The presence of two bromine atoms on the 3 and 5 positions of the triazole ring in this compound significantly influences its reactivity. These bromine atoms can serve as leaving groups in nucleophilic aromatic substitution reactions or as handles for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl substituents. The bulky and lipophilic 2-ethylhexyl group at the N-1 position enhances the solubility of the compound and its derivatives in common organic solvents, which is advantageous for synthetic manipulations and subsequent applications in materials science where solution processability is often required. While direct metalation at the C-H bond is a primary pathway for functionalization, the bromine atoms offer alternative and complementary routes for derivatization.

Spectroscopic and Advanced Characterization of 3,5 Dibromo 1 2 Ethylhexyl 1h 1,2,4 Triazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic connectivity and chemical environment of nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons of the 2-ethylhexyl group. The triazole ring itself does not have any protons directly attached to its carbon atoms in this specific compound.

The signals for the 2-ethylhexyl group are typically found in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the triazole nitrogen are expected to be deshielded and appear at a lower field compared to the other aliphatic protons. The complexity of the signals for the ethyl and butyl chains of the 2-ethylhexyl group arises from spin-spin coupling, leading to multiplets. mnstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₂ | 3.8 - 4.2 | Doublet of doublets | 2H |

| CH | 1.8 - 2.0 | Multiplet | 1H |

| CH₂ (butyl) | 1.2 - 1.6 | Multiplet | 4H |

| CH₂ (ethyl) | 1.2 - 1.6 | Multiplet | 2H |

| CH₃ (butyl) | 0.8 - 1.0 | Triplet | 3H |

Note: These are estimated values based on typical chemical shifts for N-alkylated triazoles and 2-ethylhexyl moieties. Actual values may vary depending on the solvent and other experimental conditions. researchgate.netchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for the two carbons of the triazole ring and the eight carbons of the 2-ethylhexyl group.

The carbon atoms of the triazole ring (C3 and C5) are significantly deshielded due to the presence of electronegative nitrogen atoms and the bromine substituents, and their signals are expected to appear in the downfield region of the spectrum. researchgate.neturfu.ru The chemical shifts of the carbons in the 2-ethylhexyl group will appear in the aliphatic region. chemicalbook.compressbooks.pub The carbon of the methylene group attached to the nitrogen of the triazole ring will be the most deshielded among the aliphatic carbons. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3-Br | 140 - 145 |

| C5-Br | 150 - 155 |

| N-CH₂ | 50 - 55 |

| CH | 38 - 42 |

| CH₂ (butyl, adjacent to CH) | 30 - 35 |

| CH₂ (ethyl) | 28 - 32 |

| CH₂ (butyl) | 22 - 26 |

| CH₃ (ethyl) | 13 - 17 |

Note: These are estimated values based on data from analogous substituted triazoles and alkyl chains. The exact positions can be influenced by solvent effects. researchgate.netchemicalbook.comcompoundchem.com

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the 2-ethylhexyl group, COSY would show correlations between adjacent protons, for instance, between the N-CH₂ protons and the CH proton, and throughout the rest of the alkyl chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the N-CH₂ proton signal would correlate with the N-CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the N-CH₂ protons and the C5 carbon of the triazole ring, confirming the point of attachment of the 2-ethylhexyl group to the triazole.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio of approximately 1:2:1.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-alkylated heterocyclic compounds involve cleavage of the N-alkyl bond. wikipedia.orgmiamioh.edu For this compound, prominent fragmentation patterns would likely include:

Loss of the 2-ethylhexyl group via cleavage of the N-C bond, resulting in a fragment corresponding to the dibromotriazole ring.

Fragmentation within the 2-ethylhexyl chain, such as the loss of an ethyl or butyl radical. thieme-connect.de

Cleavage of the triazole ring itself, although this may be less favorable than the loss of the alkyl substituent. sapub.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion |

| [M - C₈H₁₇]⁺ | [C₂HBr₂N₃]⁺ (Dibromotriazole cation) |

| [M - C₄H₉]⁺ | Loss of a butyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various bonds within the molecule.

C-H vibrations: Stretching vibrations for the C-H bonds of the 2-ethylhexyl group are expected in the region of 2850-3000 cm⁻¹. Bending vibrations for these C-H bonds will appear in the 1350-1480 cm⁻¹ range.

C-N and N=N vibrations: The stretching vibrations of the C-N and N=N bonds within the triazole ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net

C-Br vibrations: The C-Br stretching vibrations are expected to be observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Absence of N-H band: A notable feature for the N-1 substituted triazole would be the absence of a broad N-H stretching band that would typically be seen around 3100-3300 cm⁻¹ for an unsubstituted 1H-1,2,4-triazole.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1400 - 1650 | C=N and N=N stretch (triazole ring) |

| 1350 - 1480 | C-H bend (aliphatic) |

| 1000 - 1200 | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

1,2,4-triazole (B32235) and its simple alkyl derivatives typically exhibit weak absorption bands in the UV region, corresponding to n → π* and π → π* electronic transitions of the triazole ring. nih.govresearchgate.net The presence of bromine atoms, which have lone pairs of electrons, and the alkyl group can influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the absorption maximum. The electronic transitions are primarily associated with the heterocyclic ring system. ias.ac.inresearchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Type of Transition |

|---|---|

| ~210 - 230 | π → π* |

Note: These are estimated values and can be significantly affected by the solvent polarity. cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure of 3,5-Dibromo-1,2,4-triazole reveals a planar molecular geometry, with the molecules interconnected through hydrogen bonds. scispace.com The compound crystallizes in the hexagonal space group P62c. scispace.com The layered structure is a key feature of its solid-state packing. scispace.com

Table 1: Crystallographic Data for 3,5-Dibromo-1,2,4-triazole scispace.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₂HBr₂N₃ |

| Formula Weight | 226.86 |

| Crystal System | Hexagonal |

| Space Group | P62c |

| a (Å) | 11.697(2) |

| c (Å) | 6.791(2) |

| V (ų) | 804.7(4) |

| Z | 6 |

Studies on other substituted triazoles have demonstrated the importance of conformational and rotational changes of substituents on the molecular properties. nih.gov The orientation of the 2-ethylhexyl group relative to the triazole ring would be a key determinant of the solid-state structure. The steric hindrance introduced by this group could influence the planarity of the triazole ring and the bond angles within the molecule. Furthermore, the hydrophobic interactions of the alkyl chains would play a significant role in the crystal packing, likely leading to regions of non-polar interactions within the crystal lattice. The specific conformation adopted by the 2-ethylhexyl chain in the solid state would be a balance between minimizing steric strain and maximizing favorable intermolecular interactions.

Computational and Theoretical Investigations of 3,5 Dibromo 1 2 Ethylhexyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems.

To understand the three-dimensional structure of 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole, a geometry optimization would be performed using a functional such as B3LYP with a suitable basis set. This would identify the most stable conformation by minimizing the energy of the molecule. A conformational analysis would explore the potential energy surface by rotating the flexible 2-ethylhexyl side chain to identify various local energy minima and the barriers between them.

The electronic properties are crucial for understanding a molecule's reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. semanticscholar.org For this compound, the HOMO would likely be localized on the electron-rich triazole ring and the bromine atoms, while the LUMO might be distributed over the triazole ring.

A hypothetical data table for such an analysis is presented below:

Table 1: Hypothetical Frontier Molecular Orbital Energies| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

An MEP map provides a visual representation of the charge distribution on a molecule. researchgate.net It helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net For the target molecule, the electronegative nitrogen and bromine atoms on the triazole ring would be expected to have a negative electrostatic potential (red regions), indicating they are susceptible to electrophilic attack. The hydrogen atoms of the ethylhexyl group would likely show a positive potential (blue regions).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

MD simulations can provide insights into the dynamic behavior of this compound over time. ekb.egpensoft.net These simulations would reveal the accessible conformations of the flexible 2-ethylhexyl chain and how the molecule interacts with itself or with other molecules in a given environment. researchgate.netsemanticscholar.org This is particularly important for understanding its behavior in condensed phases.

Quantum Chemical Descriptors for Reactivity Prediction and Site Selectivity

A range of quantum chemical descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can help in predicting which sites are more likely to undergo a chemical reaction.

A hypothetical data table for these descriptors is shown below:

Table 2: Hypothetical Quantum Chemical Descriptors| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.79 |

In Silico Modeling of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The bromine atoms on the triazole ring of this compound can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms. anu.edu.au The triazole ring itself can engage in π-stacking interactions with other aromatic systems. rsc.orgscienceopen.com While the molecule does not have traditional hydrogen bond donors, the nitrogen atoms of the triazole ring could act as hydrogen bond acceptors. pensoft.net In silico modeling would be essential to quantify the strength and geometry of these interactions, which are crucial for understanding its supramolecular chemistry and behavior in biological systems.

Supramolecular Assemblies and Coordination Chemistry Involving 1,2,4 Triazole Frameworks

1,2,4-Triazole (B32235) as a Ligand in Metal Coordination Chemistry

The 1,2,4-triazole nucleus is a well-established and versatile ligand in coordination chemistry. It possesses three nitrogen atoms, making it an N-donor ligand capable of forming stable complexes with a wide array of transition metal ions. The electronic versatility of transition metals allows them to adopt various coordination geometries, which in turn enables the design of complexes with specific reactivity and binding properties. The coordination behavior of 1,2,4-triazole derivatives is fundamental to their application in materials science and catalysis.

N-alkylated 1,2,4-triazoles, such as 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole, exhibit several coordination modes with transition metal ions. The substitution at the N1 position precludes the common N1-H tautomerism but leaves the N2 and N4 atoms available for coordination. The primary chelation modes observed for this class of ligands are summarized below.

Monodentate Coordination: The triazole can act as a simple monodentate ligand, coordinating to a single metal center through the N4 atom. This is a common mode, especially when steric hindrance from the N1-substituent and other ligands around the metal center is significant.

Bidentate Bridging: A key feature of 1,2,4-triazoles is their ability to act as bridging ligands, connecting two metal centers. In N1-substituted triazoles, this typically occurs through the N2 and N4 atoms. This N2-N4 bridging mode is crucial in the formation of polynuclear coordination polymers and metal-organic frameworks (MOFs).

Other Coordination Modes: While less common for N1-alkylated triazoles, coordination involving the N2 atom as a monodentate ligand can occur. The specific mode adopted depends on a variety of factors including the nature of the metal ion, the steric and electronic properties of the substituents on the triazole ring, the counter-ion, and the solvent used during synthesis.

| Coordination Mode | Description | Coordinating Atoms | Resulting Structure |

|---|---|---|---|

| Monodentate | The ligand binds to a single metal ion. | N4 (most common) or N2 | Mononuclear complexes |

| Bidentate Bridging | The ligand links two separate metal ions. | N2 and N4 | Dinuclear or polynuclear complexes, coordination polymers |

The substituents on the 1,2,4-triazole ring profoundly influence the resulting coordination complexes' geometry, stability, and physical properties. In this compound, both the alkyl and halogen groups play critical roles.

The 1-(2-ethylhexyl) group introduces significant steric bulk near the N1 and N2 positions of the triazole ring. This steric hindrance can:

Modify Solubility and Crystallinity: The lipophilic nature of the 2-ethylhexyl chain can increase the solubility of the resulting metal complexes in nonpolar organic solvents, which can be advantageous for solution-phase studies and processing. It can also disrupt crystal packing, potentially leading to the formation of amorphous materials or liquid crystals rather than highly ordered crystalline solids.

The 3,5-Dibromo substituents impact the coordination chemistry primarily through their electronic effects:

Electronic Withdrawal: Bromine is an electron-withdrawing group, which reduces the electron density on the triazole ring. This decreases the basicity of the nitrogen donor atoms, potentially leading to weaker metal-ligand bonds compared to their non-halogenated analogs.

Secondary Interactions: The bromine atoms can participate in halogen bonding with counter-ions or solvent molecules within the crystal lattice, further stabilizing the supramolecular structure.

Modulating Properties: The introduction of halogen atoms can significantly alter the properties of the resulting materials, such as broadening the temperature range for liquid crystalline phases.

Non-Covalent Interactions in 1,2,4-Triazole Systems

Beyond covalent metal-ligand bonds, non-covalent interactions are paramount in dictating the self-assembly, crystal packing, and biological interactions of 1,2,4-triazole derivatives. These weaker forces, including hydrogen bonding, halogen bonding, and π-stacking, collectively determine the supramolecular architecture.

Although the N1-alkylation in this compound removes the traditional N-H donor, hydrogen bonding remains a crucial interaction. The triazole ring's nitrogen atoms (N2 and N4) are effective hydrogen bond acceptors. Furthermore, the C-H bonds on the triazole ring and the attached 2-ethylhexyl group can act as weak hydrogen bond donors.

These interactions lead to the formation of extended networks that guide molecular self-assembly. For instance, C-H···N interactions between the alkyl chain or the triazole C-H and the nitrogen atoms of an adjacent molecule can create chains or sheets. The presence of other hydrogen-bond-donating or -accepting species, such as solvent molecules (e.g., water), can result in complex three-dimensional hydrogen-bonded networks that incorporate these additional components into the crystal structure.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond (e.g., the C-Br bond). This positive σ-hole can interact attractively with a nucleophilic region (a Lewis base) on an adjacent molecule, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring.

For this compound, the two bromine atoms are potent halogen bond donors. The key characteristics of these interactions are:

Strength: Halogen bond strength follows the trend I > Br > Cl > F. Bromine forms moderately strong halogen bonds, with interaction energies that can be comparable to or even stronger than conventional hydrogen bonds.

Directionality: A defining feature of halogen bonding is its high directionality. The strongest interaction occurs when the C-Br···Y angle (where Y is the nucleophile) is close to 180°, aligning the σ-hole directly with the electron donor. This directionality makes halogen bonding a powerful tool for crystal engineering and the rational design of supramolecular structures.

Acceptors: In a crystal lattice of dibromotriazoles, potential halogen bond acceptors include the N2 and N4 atoms of neighboring triazole rings, leading to the formation of robust self-assembled chains and networks. Bifurcated halogen bonds, where one bromine atom interacts with two acceptors, have also been observed.

| Parameter | Typical Value | Significance |

|---|---|---|

| Interaction Distance (Br···Y) | Shorter than the sum of van der Waals radii (e.g., ~3.37 Å for Br···O) | Indicates a significant attractive interaction. |

| Interaction Angle (C-Br···Y) | 160-180° | Demonstrates the high directionality of the σ-hole interaction. |

The 1,2,4-triazole ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions arise from attractive non-covalent forces between aromatic rings and are crucial for stabilizing crystal structures and molecular aggregates in solution. Although considered π-electron deficient, triazole rings readily participate in stacking with other triazole rings or different aromatic systems.

Two primary geometries for π-π stacking are commonly observed:

Face-to-Face (Sandwich): In this arrangement, the planes of the aromatic rings are parallel and largely overlapping. This geometry is often disfavored due to electrostatic repulsion unless there is a significant charge-transfer component.

Parallel-Displaced (Offset): This is the more common and energetically favorable arrangement, where the rings are parallel but shifted relative to one another. This configuration minimizes electrostatic repulsion and maximizes attractive dispersion forces.

In the crystal structure of triazole derivatives, ring-centroid to ring-centroid distances are typically in the range of 3.5 to 3.9 Å. These π-stacking interactions, often in concert with hydrogen and halogen bonds, contribute to the formation of columnar or layered supramolecular architectures. The presence of both halogen bonding and π-stacking can lead to competition or synergy in directing the final solid-state organization.

Supramolecular Architectures Based on Triazole Motifs

The construction of supramolecular architectures relies on a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The 1,2,4-triazole nucleus is well-suited to participate in these interactions. The presence of both hydrogen bond donors (the N-H group in unsubstituted or certain substituted triazoles) and acceptors (the nitrogen atoms of the ring) facilitates the formation of extended networks. nih.gov

In the case of this compound, the substitution at the N1 position with a 2-ethylhexyl group introduces a significant steric and hydrophobic component. This bulky aliphatic chain is likely to influence the packing of the molecules in the solid state, potentially leading to layered structures or other organized assemblies. The bromine atoms at the 3 and 5 positions are key features. These halogen atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which has emerged as a powerful tool in crystal engineering.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Participating Atoms/Groups | Potential Role in Supramolecular Assembly |

| Halogen Bonding | C-Br --- N/O/S | Directional control in crystal packing, formation of extended networks. |

| van der Waals Forces | 2-ethylhexyl group | Space-filling, formation of hydrophobic domains, influencing solubility. |

| Dipole-Dipole | 1,2,4-triazole ring | Contribution to lattice energy and overall stability of the assembly. |

Anion Recognition and Sensing Capabilities of Triazole Scaffolds

The electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazole ring, further enhanced by the presence of two bromine atoms, renders the C-H or C-X (where X is a halogen) bonds at the 3 and 5 positions polarized. This polarization creates a region of positive electrostatic potential, making the triazole scaffold an effective anion recognition and binding site. mdpi.com

Particularly relevant to this compound is the concept of halogen bonding in anion recognition. The bromine atoms can act as halogen bond donors, interacting with the electron-rich surface of an anion. nih.gov The strength of this interaction can be tuned by the nature of the halogen and the electronic properties of the scaffold. Computational studies on similar iodotriazole systems have shown that larger scaffolds can reduce electronic repulsion and enhance the halogen bonding interaction. nih.gov

The 1-(2-ethylhexyl) substituent, while not directly involved in anion binding, would significantly impact the solubility of the molecule, making it more amenable to applications in non-polar environments. This could be advantageous for the development of sensors designed to operate in organic media or for the transport of anions across lipid membranes.

The binding of an anion to the triazole scaffold could be detected through various analytical techniques. For example, changes in the NMR chemical shifts of the triazole protons upon anion binding can provide information on the strength and geometry of the interaction. If the triazole were part of a larger system containing a chromophore or fluorophore, anion binding could lead to a change in the optical properties, forming the basis of a colorimetric or fluorescent sensor.

Table 2: Key Features of 1,2,4-Triazole Scaffolds in Anion Recognition

| Feature | Role in Anion Recognition and Sensing | Relevance to this compound |

| Polarized C-X Bonds | Creation of an electron-deficient region for anion binding. | The two bromine atoms create strong halogen bond donor sites. |

| Halogen Bonding | Directional and specific interaction with anions. | Expected to be a primary mode of anion binding for this compound. |

| Substituent Effects | Tuning of electronic properties and solubility. | The 2-ethylhexyl group enhances lipophilicity. |

| Signal Transduction | Changes in physical properties upon anion binding. | Potential for development of NMR, colorimetric, or fluorescent sensors. |

Advanced Materials Applications of Halogenated 1,2,4 Triazoles

Organic Electronic and Optoelectronic Materials

The unique electronic characteristics of the 1,2,4-triazole (B32235) ring, combined with the influence of halogen substituents, position compounds like 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole as candidates for components in organic electronic and optoelectronic devices. The electron-deficient nature of the triazole core, further enhanced by the electron-withdrawing bromine atoms, suggests potential utility in managing charge carrier movement.

Role as Hole-Transporting Materials (HTMs) and Electron-Blocking Layers

The electron-deficient core of 3,5-dibromo-1,2,4-triazole derivatives suggests they could function as effective electron-blocking layers in organic light-emitting diodes (OLEDs). By presenting a significant energy barrier to electrons, these materials can confine electrons within the emissive layer, preventing them from reaching the anode and quenching excitons. This confinement enhances the recombination probability of electrons and holes in the desired region, thereby improving the efficiency of the device.

While the primary expectation for such an electron-deficient molecule would be in electron transport or hole-blocking, its application as a hole-transporting material (HTM) is less straightforward. For a molecule to be an effective HTM, it typically requires electron-donating moieties to facilitate the movement of holes. In the case of this compound, the potential for hole transport would likely depend on the formation of suitable frontier molecular orbital energy level alignments with adjacent layers in a device stack. The 2-ethylhexyl group, being a non-conjugated alkyl chain, primarily serves to enhance solubility and influence film morphology rather than directly participating in charge transport.

Applications in Organic Solar Cells and Light-Emitting Diodes

In the context of organic solar cells (OSCs), materials with properties similar to those anticipated for this compound could be incorporated as interfacial layers. For instance, as an electron-blocking layer at the anode interface, it could help in directing the flow of charge carriers and reducing recombination losses.

In OLEDs, beyond its potential as an electron-blocking layer, the high triplet energy expected from the dibrominated triazole core could make it a suitable host material for phosphorescent emitters. A high triplet energy level is crucial to prevent the back-transfer of energy from the phosphorescent guest to the host, ensuring efficient light emission. The 2-ethylhexyl substituent would aid in the solution-based processing of such host materials, which is advantageous for large-area device fabrication.

Impact of Halogenation on Electronic and Charge Transport Properties

The presence of two bromine atoms on the 1,2,4-triazole ring is expected to have a profound impact on the electronic properties of the molecule. The strong electron-withdrawing nature of bromine atoms would lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This lowering of the HOMO level can enhance the oxidative stability of the material, a desirable trait for long-lasting electronic devices.

Furthermore, halogenation can influence intermolecular interactions through halogen bonding. These non-covalent interactions can play a crucial role in the solid-state packing of the molecules, which in turn affects the charge transport properties. Ordered molecular packing can facilitate more efficient charge hopping between adjacent molecules, leading to higher charge carrier mobilities. The bulky 2-ethylhexyl group, however, might introduce steric hindrance that could compete with the ordering effects of halogen bonding.

Functional Materials with Tunable Properties

The structure of this compound offers avenues for its incorporation into more complex material systems, enabling the tuning of properties for specific applications.

Integration of this compound into Polymer and Supramolecular Architectures

The bromine atoms on the triazole ring serve as reactive sites for various cross-coupling reactions, such as Suzuki or Stille coupling. This functionality allows for the integration of the 3,5-dibromo-1,2,4-triazole unit as a monomer into polymer chains. By copolymerizing this unit with other monomers possessing complementary electronic properties (e.g., electron-donating units), polymers with tailored HOMO/LUMO levels and charge transport characteristics can be synthesized. The 2-ethylhexyl side chain would ensure the solubility of the resulting polymers in common organic solvents, facilitating their processing.

From a supramolecular perspective, the potential for halogen bonding and N-H---N hydrogen bonding (in the parent 1H-triazole) can be exploited to direct the self-assembly of molecules into well-defined architectures. While the N1 position is substituted in the target molecule, the remaining nitrogen atoms in the triazole ring can still act as hydrogen bond acceptors, and the bromine atoms as halogen bond donors. This could lead to the formation of one-dimensional stacks or two-dimensional sheets with interesting electronic properties.

Application in Bipolar Materials and Thermally Stable Composites

Bipolar materials, which can transport both holes and electrons, are highly sought after for various organic electronic applications, including single-layer OLEDs and as hosts for phosphorescent emitters. By chemically linking the electron-deficient 3,5-dibromo-1,2,4-triazole unit to an electron-rich moiety, it is conceivable to design a single molecule with bipolar charge transport capabilities. The triazole part would facilitate electron transport, while the electron-donating part would handle hole transport.

Below is a table summarizing the potential properties and applications of materials based on the this compound core.

| Property | Anticipated Characteristic | Potential Application |

| Electronic Nature | Electron-deficient | Electron-blocking layers, Host for phosphorescent emitters |

| HOMO/LUMO Levels | Lowered due to halogenation | Enhanced oxidative stability |

| Solubility | Good in organic solvents | Solution-processable electronic devices |

| Reactivity | Bromine atoms as coupling sites | Monomer for functional polymers |

| Intermolecular Interactions | Potential for halogen bonding | Control over solid-state packing and charge transport |

| Thermal Stability | High | Thermally stable composites for electronic devices |

While general information on halogenated 1,2,4-triazoles and their broader applications in materials science exists, detailed research findings, synthesis methods, and data tables specifically pertaining to this compound as a scaffold in responsive materials could not be located. Chemical databases confirm the existence of the compound by providing its molecular structure and basic identifiers. However, in-depth studies detailing its use and performance in the context of advanced, stimuli-responsive materials are not present in the available search results.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection based on the currently accessible information.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Identified Research Gaps related to 3,5-Dibromo-1-(2-ethylhexyl)-1H-1,2,4-triazole

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its existence is documented in chemical databases, there is a notable absence of dedicated academic studies detailing its synthesis, characterization, and potential applications. nih.gov This lack of specific research stands in contrast to the broader field of halogenated 1,2,4-triazoles, which have been investigated for their utility in various domains.

The primary academic contribution, therefore, is the identification of this knowledge void. The absence of published data on this compound presents a unique opportunity for foundational research. Key research gaps that have been identified include:

Synthesis and Optimization: There are no published, optimized synthetic routes specifically for this compound.

Physicochemical Properties: A detailed characterization of its physical and chemical properties, such as solubility, stability, and spectroscopic data, is not available.

Chemical Reactivity: The reactivity of the dibrominated triazole core in the presence of the 2-ethylhexyl substituent has not been explored, including its susceptibility to nucleophilic substitution or cross-coupling reactions. researchgate.net

Biological Activity: No studies have been conducted to screen for any potential biological or pharmacological activities.

Material Science Applications: The potential for this compound to be used as a building block in the development of advanced materials remains unexplored.

| Research Area | Status for this compound |

| Synthetic Methods | Not specifically reported |

| Spectroscopic Data | Limited to basic database entries |

| Reactivity Studies | Unexplored |

| Biological Screening | Not performed |

| Materials Applications | Uninvestigated |

Emerging Methodologies in 1,2,4-Triazole (B32235) Synthesis and Selective Functionalization

The synthesis and functionalization of the 1,2,4-triazole ring are well-established areas of organic chemistry, with several classical and modern methods available. scispace.com Emerging methodologies focus on efficiency, selectivity, and sustainability.

Synthesis of the 1,2,4-Triazole Core: Recent advancements in the synthesis of 1,2,4-triazoles often involve one-pot or multi-component reactions, which offer advantages in terms of atom economy and reduced workup procedures. frontiersin.orgnih.gov Metal-catalyzed reactions, particularly those using copper, have been prominent in constructing the triazole ring. frontiersin.org For instance, copper-catalyzed cycloaddition reactions are a powerful tool. frontiersin.org Other modern approaches include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. scispace.com Electrochemical methods are also emerging as a green alternative for the synthesis of 1,2,4-triazole derivatives. researchgate.net

Selective Functionalization: The selective functionalization of pre-formed 1,2,4-triazole rings is crucial for creating diverse derivatives. For halogenated triazoles, transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions are invaluable for introducing carbon-carbon and carbon-heteroatom bonds at specific positions. researchgate.netmdpi.com Regioselective functionalization can be challenging due to the presence of multiple nitrogen atoms. Methodologies employing directing groups or exploiting the inherent electronic properties of the substituted triazole ring are being developed to control the site of modification. acs.org For instance, the use of zincation or magnesiation with TMP (2,2,6,6-tetramethylpiperidyl) bases has been shown to allow for regioselective functionalization of the 1,2,4-triazole scaffold. acs.org

| Synthetic Approach | Description | Potential Application to Target Compound |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Could provide an efficient route to the dibrominated triazole core. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | May reduce reaction times for the synthesis of the 2-ethylhexyl substituted triazole. |

| Electrochemical Synthesis | Employs electrical current to drive chemical reactions. | Offers a potentially greener synthetic pathway. |

| Cross-Coupling Reactions | Forms new bonds with the aid of a metal catalyst. | Would allow for the selective functionalization of the dibromo positions. |

| Directed Metalation | Uses a directing group to achieve regioselective deprotonation and subsequent functionalization. | Could be explored for functionalization at the carbon positions. |

Prospective Areas for Exploration in Supramolecular Chemistry, Advanced Materials Science, and Computational Chemistry of Halogenated Triazoles

The presence of bromine atoms and the triazole ring in this compound suggests several exciting avenues for future research in various interdisciplinary fields.

Supramolecular Chemistry: Halogenated heterocycles are known to participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center. iucr.org The two bromine atoms on the triazole ring could act as halogen bond donors, enabling the formation of self-assembled supramolecular structures. The interplay between halogen bonding, hydrogen bonding (if applicable), and π-π stacking interactions could lead to the formation of unique crystal structures with interesting properties. iucr.org The bulky 2-ethylhexyl group would likely play a significant role in influencing the packing and dimensionality of these supramolecular assemblies.

Advanced Materials Science: The unique electronic properties of the 1,2,4-triazole ring, combined with the presence of heavy bromine atoms, make halogenated triazoles promising candidates for advanced materials. mdpi.com Potential applications include:

Organic Electronics: The compound could be explored as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Luminescent Materials: Functionalized 1,2,4-triazoles have been shown to exhibit interesting photophysical properties. mdpi.com

Corrosion Inhibitors: The nitrogen atoms in the triazole ring can coordinate to metal surfaces, and such compounds have been investigated as corrosion inhibitors. ajchem-a.com

Computational Chemistry: Computational studies can provide valuable insights into the properties and reactivity of this compound before extensive experimental work is undertaken. Density Functional Theory (DFT) calculations can be used to:

Predict the molecular geometry, electronic structure, and spectroscopic properties. dnu.dp.ua

Investigate the nature and strength of potential non-covalent interactions, such as halogen bonding. iucr.org

Model the reactivity of the compound towards various reagents, aiding in the design of synthetic and functionalization strategies. acs.orgnih.gov

Simulate its potential interactions with biological targets to predict possible pharmacological activities.

| Field of Study | Potential Research Direction for this compound |

| Supramolecular Chemistry | Investigation of halogen bonding and self-assembly. |

| Advanced Materials Science | Exploration as a component in organic electronics or luminescent materials. |

| Computational Chemistry | DFT calculations to predict properties and reactivity. |

Q & A

Q. Are there alternative synthetic routes using protecting groups for selective functionalization of the triazole core?

- Methodological Answer :

- Strategy :

N1 Protection : Use tetrahydropyranyl (THP) groups to block N1 during bromination.

Deprotection : HCl in dioxane (1h, 0°C) to regenerate free triazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.